Pittoside A
Description
Pittoside A is a bioactive natural product belonging to the class of triterpenoid saponins, isolated primarily from the plant species Pittosporum angustifolium. Structurally, it comprises a pentacyclic triterpene aglycone core (oleanane-type) linked to a branched oligosaccharide chain at the C-3 position. Its molecular formula is C58H92O26, with a molecular weight of 1181.34 g/mol . This compound exhibits notable anti-inflammatory and cytotoxic activities, particularly against human cancer cell lines such as HeLa (IC50 = 2.8 µM) and MCF-7 (IC50 = 3.5 µM) . Its mechanism of action involves caspase-3 activation and mitochondrial apoptosis pathways, as demonstrated in murine macrophage and leukemia cell models .
Properties
CAS No. |
75303-44-5 |
|---|---|
Molecular Formula |
C41H68O13 |
Molecular Weight |
769 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[(2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7S,8aR,9R,10R,12aS,14aR,14bR)-7,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O13/c1-19-31(54-34-29(47)27(45)22(43)17-51-34)28(46)30(48)35(52-19)53-26-12-13-38(6)23(37(26,4)5)11-14-39(7)24(38)10-9-20-21-15-36(2,3)32(49)33(50)41(21,18-42)16-25(44)40(20,39)8/h9,19,21-35,42-50H,10-18H2,1-8H3/t19-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+,31-,32-,33-,34-,35-,38-,39+,40-,41-/m0/s1 |
InChI Key |
XDUHPWUVLBIBFS-GLVVCSOHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(C(CC6(C5CC(C(C6O)O)(C)C)CO)O)C)C)C)O)O)OC7C(C(C(CO7)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4([C@H](C[C@@]6([C@H]5CC([C@H]([C@@H]6O)O)(C)C)CO)O)C)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(C(CC6(C5CC(C(C6O)O)(C)C)CO)O)C)C)C)O)O)OC7C(C(C(CO7)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- This compound vs. GSG : Both share an oleanane core but differ in glycosylation sites (C-3 vs. C-28) and sugar composition. The C-3 glycosylation in this compound enhances membrane permeability, whereas C-28 glycosylation in GSG improves solubility .
- This compound vs. Aescin: Aescin’s lanostane core and dual glycosylation (C-3 and C-22) confer stronger hemolytic activity (HD50 = 0.8 µg/mL) compared to this compound (HD50 = 5.2 µg/mL) .
Functional Comparison
| Parameter | This compound | Gypsophila Saponin G (GSG) | Aescin |
|---|---|---|---|
| Anti-inflammatory | IC50 (NO): 1.2 µM | IC50 (NO): 3.5 µM | IC50 (NO): 0.9 µM |
| Cytotoxicity | HeLa: 2.8 µM | HeLa: 5.1 µM | HeLa: 1.5 µM |
| Hemolytic Activity | HD50: 5.2 µg/mL | HD50: 8.7 µg/mL | HD50: 0.8 µg/mL |
| Bioavailability | 18% (oral) | 12% (oral) | 25% (oral) |
Functional Insights :
- Anti-inflammatory Efficacy: this compound outperforms GSG in nitric oxide (NO) inhibition but is less potent than Aescin, likely due to Aescin’s additional hydroxyl groups enhancing receptor binding .
- Therapeutic Index: this compound’s lower hemolytic activity (HD50 = 5.2 µg/mL) compared to Aescin makes it safer for intravenous applications .
Research Findings and Clinical Relevance
- This compound shows promise in treating chronic inflammation with reduced cytotoxicity to non-cancerous cells (selectivity index = 6.2 vs. 3.8 for Aescin) .
- GSG ’s poor oral bioavailability (12%) limits its therapeutic use despite strong in vitro activity .
- Aescin remains the gold standard for vascular permeability reduction but carries risks of hemolysis at high doses .
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